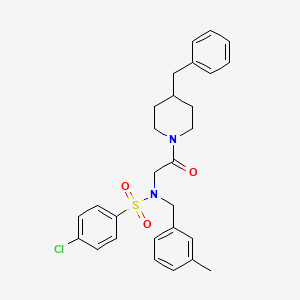

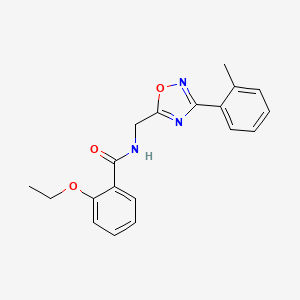

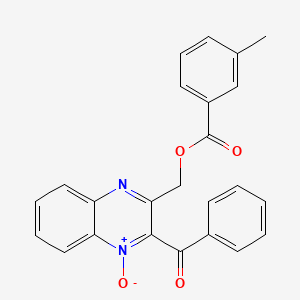

![molecular formula C22H21FN4O2 B7720261 N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . It has a molecular weight of 426.437 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, the class of compounds to which the given compound belongs, has been extensively researched over the past 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods have been systematized according to the method used to assemble the pyrazolopyridine system .科学的研究の応用

Anticancer Activity

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have indicated its effectiveness against multiple cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the microbial cell membrane and inhibiting essential enzymes required for microbial survival . Research has demonstrated its efficacy against antibiotic-resistant strains, highlighting its potential as a new class of antimicrobial agent.

Anti-inflammatory Effects

Research has shown that N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2 . This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Applications

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It can cross the blood-brain barrier and has been shown to reduce oxidative stress and neuronal apoptosis. These properties suggest its potential use in preventing or slowing the progression of neurodegenerative disorders.

Antiviral Activity

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide: has demonstrated antiviral activity against several viruses, including influenza and herpes simplex virus . Its mode of action involves inhibiting viral replication and disrupting viral protein synthesis. This makes it a candidate for the development of new antiviral therapies, especially in the face of emerging viral threats.

Antioxidant Properties

The compound exhibits strong antioxidant properties, which can protect cells from oxidative damage caused by free radicals . This is particularly relevant in the context of chronic diseases such as cardiovascular diseases and diabetes, where oxidative stress plays a crucial role. Its antioxidant activity also supports its potential use in skincare products to prevent aging and skin damage.

Enzyme Inhibition

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide: has been found to inhibit various enzymes, including kinases and proteases . This property is valuable in the development of enzyme-targeted therapies for diseases such as cancer and viral infections. By inhibiting specific enzymes, the compound can modulate disease pathways and provide therapeutic benefits.

Photodynamic Therapy

The compound’s unique structure allows it to be used in photodynamic therapy (PDT) for cancer treatment . When activated by light, it produces reactive oxygen species that can kill cancer cells. This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of cancer treatment.

These applications highlight the versatility and potential of N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide in various fields of scientific research. Each application opens up new avenues for therapeutic development and underscores the importance of continued research into this compound.

特性

IUPAC Name |

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-3-4-11-27-21-18(13-15-12-17(29-2)9-10-19(15)24-21)20(26-27)25-22(28)14-5-7-16(23)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEBQFGRJXPISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3E)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

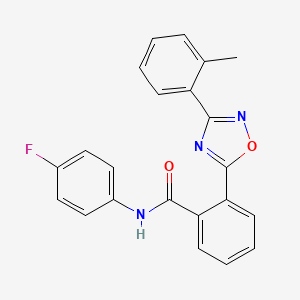

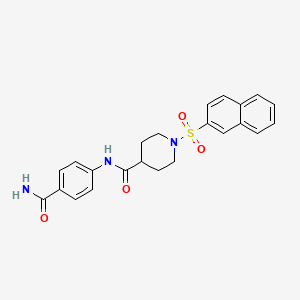

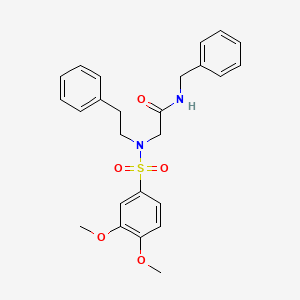

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)

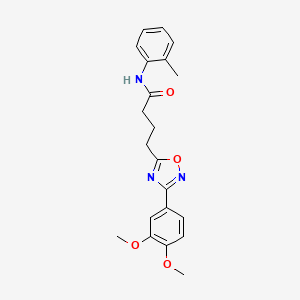

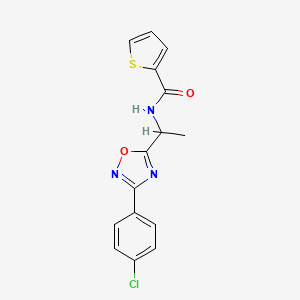

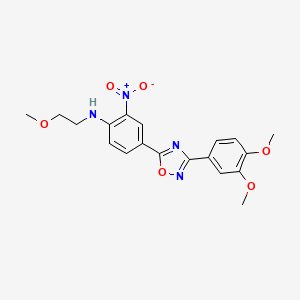

![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)

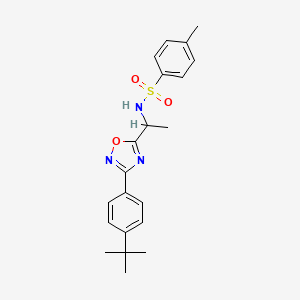

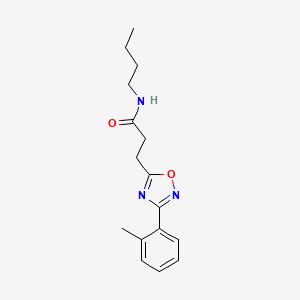

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)